molecular formula C18H16F2N2OS B2829192 (3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851801-22-4

(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2829192
CAS RN: 851801-22-4
M. Wt: 346.4
InChI Key: FQZPWCGXYHAMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality (3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Catalyst- and Solvent-Free Synthesis : A study detailed an efficient approach for the regioselective synthesis of heterocyclic amides, showcasing catalyst- and solvent-free conditions under microwave assistance. This method emphasizes the strategic intermediate preparation for further chemical transformations, suggesting potential applications in synthesizing complex molecules, including those structurally related to the query compound (Moreno-Fuquen et al., 2019).

  • Isomorphism and Chemical Exchange : Research on isomorphous structures demonstrated obeyance to the chlorine-methyl exchange rule, highlighting structural disorder and isomorphism in chemical compounds. This knowledge could be applied to designing and synthesizing new compounds with specific properties, including those similar to the query compound (Rajni Swamy et al., 2013).

Potential Applications in Material Science and Biology

  • Fluorination of Fluorophores : A study on the synthesis of fluorinated benzophenones and related compounds by iterative nucleophilic aromatic substitution could be relevant. Fluorination is known to enhance photostability and improve spectroscopic properties, suggesting applications in developing novel fluorophores for scientific and industrial use (Woydziak et al., 2012).

  • Sulfonated Polyimide Membranes : Research into sulfonated polyimides for direct methanol fuel cell applications underscores the importance of molecular synthesis in creating materials with high thermal stability, proton conductivity, and low methanol permeability. Such materials could be critical in energy technology, hinting at the broader applicability of advanced synthetic chemistry in material science (Zhai et al., 2007).

properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-4-2-3-5-14(12)11-24-18-21-8-9-22(18)17(23)13-6-7-15(19)16(20)10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPWCGXYHAMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.